![molecular formula C10H20INO2S B14418343 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide CAS No. 85109-27-9](/img/structure/B14418343.png)
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide is a chemical compound with a complex structure that includes a morpholine ring substituted with a methyl group and a propanoylsulfanyl ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide typically involves the reaction of morpholine with appropriate alkylating agents. The process may include the following steps:
Alkylation: Morpholine is reacted with methyl iodide to introduce the methyl group at the nitrogen atom.
Thioester Formation: The resulting compound is then reacted with a propanoyl chloride derivative to form the propanoylsulfanyl group.
Quaternization: Finally, the compound undergoes quaternization with an iodide source to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Corresponding halide salts.
科学研究应用
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to active sites or allosteric sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(3-Benzyloxy-2-propionyloxy-propyl)-4-methyl-morpholin-4-ium iodide
- 4-(3-Benzyloxy-2-butyryloxy-propyl)-4-methyl-morpholin-4-ium iodide
Uniqueness
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
85109-27-9 |
|---|---|
分子式 |
C10H20INO2S |
分子量 |
345.24 g/mol |
IUPAC 名称 |
S-[2-(4-methylmorpholin-4-ium-4-yl)ethyl] propanethioate;iodide |
InChI |
InChI=1S/C10H20NO2S.HI/c1-3-10(12)14-9-6-11(2)4-7-13-8-5-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
QFEPQZGPFIUIFA-UHFFFAOYSA-M |
规范 SMILES |
CCC(=O)SCC[N+]1(CCOCC1)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


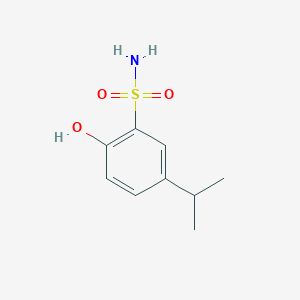
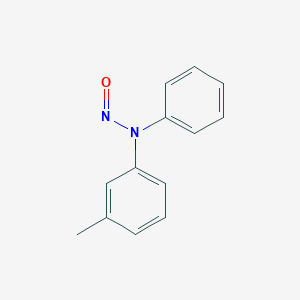
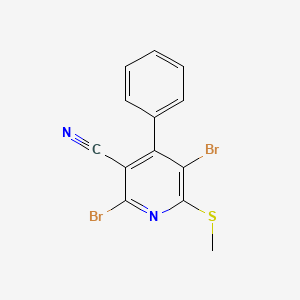
![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)

![2,3-Dimethyl-5,6-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418281.png)
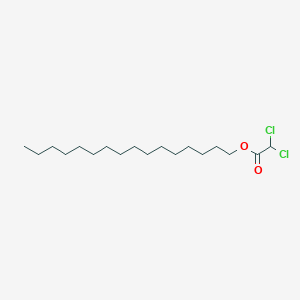
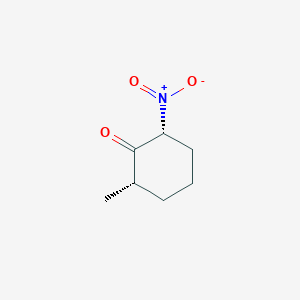
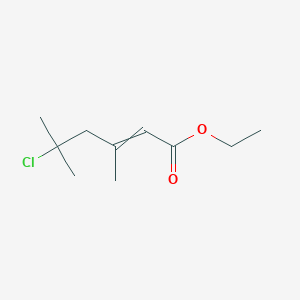
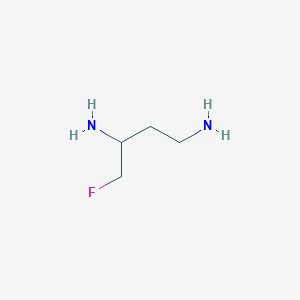
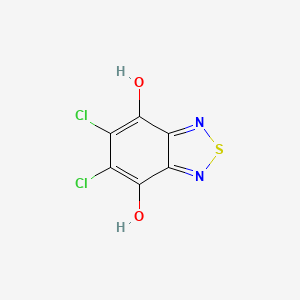
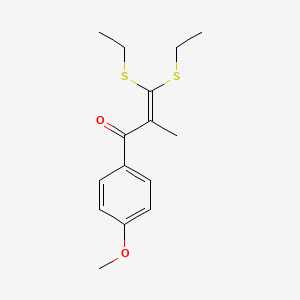
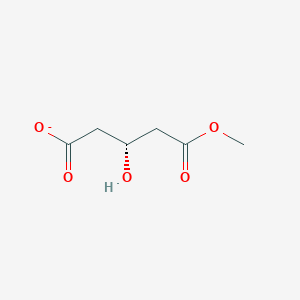
![sodium;(6R,7R)-7-[(5-amino-5-carboxypentanoyl)amino]-3-(hydroxymethyl)-7-methoxy-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14418319.png)
